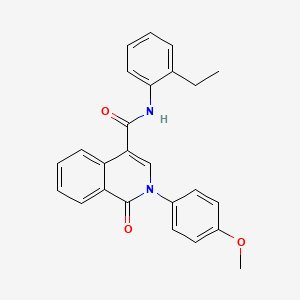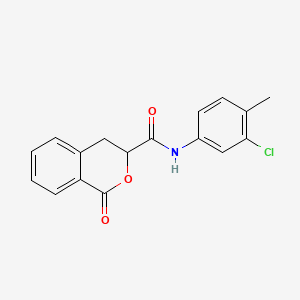![molecular formula C19H21N3O5S2 B11291529 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B11291529.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:
Thiazole Ring: The core structure contains a thiazole ring (1,3-thiazol-2-yl), which is a five-membered ring containing sulfur and nitrogen atoms.
Phenyl and Methoxy Groups: The compound features a 3,4-dimethoxyphenyl group, adding aromaticity and electron density.
Hydroxyl and Imino Groups: The 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety contributes to its intriguing properties.
Métodos De Preparación
Synthetic Routes:: While specific synthetic routes for this compound are scarce, we can envision a multistep synthesis involving thiazole formation, phenylation, and subsequent functionalization. Researchers would likely explore various strategies, such as Hantzsch synthesis or cyclization reactions.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive due to limited data. researchers might explore scalable routes based on existing synthetic pathways.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The phenolic hydroxyl group could undergo oxidation to form a quinone or other derivatives.
Reduction: Reduction of the imine group could yield an amine.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Lewis acids or strong acids (e.g., AlCl₃, H₂SO₄).
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential products include derivatives of the thiazole ring, phenolic compounds, and substituted pyrroles.
Aplicaciones Científicas De Investigación
Chemistry::
Medicinal Chemistry: Exploration of its pharmacological properties.
Organic Synthesis: As a building block for novel compounds.
Antitumor Activity: Investigate its potential as an anticancer agent.
Enzyme Inhibition: Assess its effects on specific enzymes.
Materials Science: Incorporate it into polymers or materials.
Agrochemicals: Evaluate its pesticidal properties.
Mecanismo De Acción
The compound’s mechanism likely involves interactions with cellular targets, possibly through enzymatic inhibition, receptor binding, or redox processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While direct analogs are scarce, we can compare it to related thiazole-containing molecules, such as 2-(4-methoxyphenyl)-thiazol acetic acid and [2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetic acid . Its unique combination of functional groups sets it apart.
Propiedades
Fórmula molecular |
C19H21N3O5S2 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(1,1-dioxothiolan-3-yl)-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H21N3O5S2/c1-26-15-4-3-11(7-16(15)27-2)13-9-28-19(21-13)17-14(23)8-22(18(17)20)12-5-6-29(24,25)10-12/h3-4,7,9,12,20,23H,5-6,8,10H2,1-2H3 |
Clave InChI |
HADVVCMRMJTYDT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4CCS(=O)(=O)C4)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-phenylacetamide](/img/structure/B11291450.png)
![N-(4-fluorophenyl)-2-{2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11291453.png)
![4-tert-butyl-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11291458.png)

![N-(4-ethylbenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B11291467.png)
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B11291468.png)
![N-(2-chlorophenyl)-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11291480.png)
![N-(3-chloro-4-methoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11291485.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11291496.png)
![N-(2,3-dichlorophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B11291503.png)
![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11291506.png)
![N-(2-fluorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11291510.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11291512.png)

